N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
CAS No.: 851979-20-9
Cat. No.: VC7434119
Molecular Formula: C21H13ClN4OS2
Molecular Weight: 436.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851979-20-9 |
|---|---|
| Molecular Formula | C21H13ClN4OS2 |
| Molecular Weight | 436.93 |
| IUPAC Name | N'-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide |
| Standard InChI | InChI=1S/C21H13ClN4OS2/c22-14-6-3-8-18-19(14)24-21(29-18)26-25-20(27)13-11-16(17-9-4-10-28-17)23-15-7-2-1-5-12(13)15/h1-11H,(H,24,26)(H,25,27) |
| Standard InChI Key | FWAVTYNFXGPKRO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(S4)C=CC=C5Cl |
Introduction
N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound belonging to the class of hydrazones and quinoline derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. The structure incorporates a quinoline moiety, which is known for its pharmacological significance, especially in the development of antimalarial and anticancer agents.
Synthesis and Characterization
The synthesis of N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide typically involves a multi-step process. Key steps include the reaction of appropriate precursors under specific conditions such as temperature, solvent choice, and reaction time, which are crucial for optimizing yield and purity. Structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into the connectivity and arrangement of atoms within the molecule.
Biological Activities and Potential Applications
This compound has been evaluated for its anticancer activity, indicating its relevance in ongoing research. The mechanism of action primarily involves interaction with biological targets such as enzymes or receptors involved in cancer cell proliferation. While specific data on its efficacy against different cancer types is not detailed in the available sources, its potential as an anticancer agent is promising due to the presence of quinoline and thiazole moieties, which are known for their biological activities.
Comparison with Similar Compounds
Other compounds with similar structural elements, such as thiazole derivatives, have shown promising antimicrobial and anticancer activities. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated both antimicrobial and anticancer properties, highlighting the potential of thiazole-based compounds in drug development . Additionally, compounds combining coumarin and thiazole have shown acetylcholinesterase inhibitory activity, suggesting potential applications in treating Alzheimer’s disease .
Research Findings and Future Directions
Recent studies have focused on the synthesis and evaluation of N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide for anticancer activity. Future research directions may include optimizing its synthesis to improve yield and purity, as well as conducting comprehensive biological evaluations to fully explore its therapeutic potential.
Data Table: Comparison of Biological Activities of Similar Compounds
| Compound | Biological Activity | Target |
|---|---|---|
| N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide | Anticancer | Cancer cell proliferation enzymes/receptors |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial, Anticancer | Bacterial/fungal pathogens, Breast cancer cells |
| 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin | Acetylcholinesterase inhibition | Acetylcholinesterase enzyme |
This table highlights the diverse biological activities of compounds with similar structural elements, emphasizing the potential of these derivatives in various therapeutic applications.
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